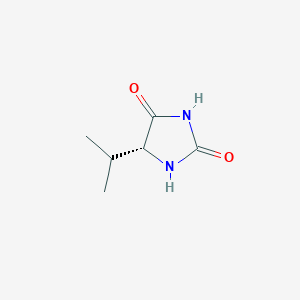
Iron(2+) titanium(4+) cyanide (1/1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) titanium(4+) cyanide (1/1/6) is a coordination compound consisting of iron in the +2 oxidation state, titanium in the +4 oxidation state, and cyanide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iron(2+) titanium(4+) cyanide (1/1/6) typically involves the reaction of iron(2+) salts with titanium(4+) salts in the presence of cyanide ions. One common method is to dissolve iron(2+) sulfate and titanium(4+) chloride in water, followed by the addition of potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of iron(2+) titanium(4+) cyanide (1/1/6) may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound can be isolated and purified through techniques such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) titanium(4+) cyanide (1/1/6) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and titanium centers can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands in the coordination sphere of the metal centers.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the iron or titanium centers.
Reducing Agents: Such as sodium borohydride, can reduce the metal centers.
Ligand Exchange Reagents: Such as ammonia or phosphines, can facilitate the substitution of cyanide ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center may result in the formation of iron(3+) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+) titanium(4+) cyanide (1/1/6) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in catalysis, materials science, and environmental remediation.
Wirkmechanismus
The mechanism by which iron(2+) titanium(4+) cyanide (1/1/6) exerts its effects involves the coordination of cyanide ligands to the metal centers. The cyanide ligands can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Iron(2+) titanium(4+) cyanide (1/1/6) can be compared with other similar compounds, such as:
Iron(2+) cyanide complexes: These compounds have similar coordination environments but lack the titanium center.
Titanium(4+) cyanide complexes: These compounds contain titanium centers coordinated to cyanide ligands but do not include iron.
Mixed-metal cyanide complexes: Compounds containing other combinations of metal centers and cyanide ligands.
The uniqueness of iron(2+) titanium(4+) cyanide (1/1/6) lies in its combination of iron and titanium centers, which can impart distinct chemical properties and reactivity compared to other cyanide complexes.
Eigenschaften
CAS-Nummer |
55892-66-5 |
|---|---|
Molekularformel |
C6FeN6Ti |
Molekulargewicht |
259.82 g/mol |
IUPAC-Name |
iron(2+);titanium(4+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.Ti/c6*1-2;;/q6*-1;+2;+4 |
InChI-Schlüssel |
MUCWTABDKQQZMU-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ti+4].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


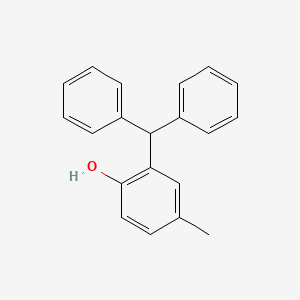
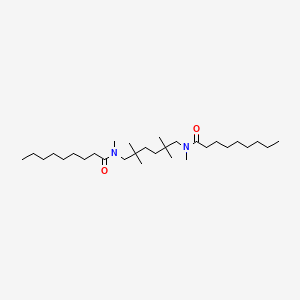
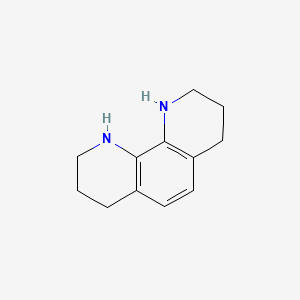
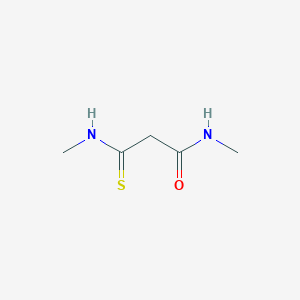


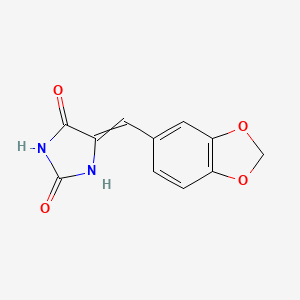
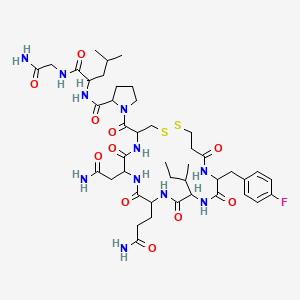
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
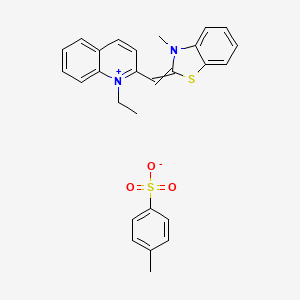
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

